molecular formula C21H23NO2 B5378295 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine

4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine

Cat. No. B5378295
M. Wt: 321.4 g/mol
InChI Key: VZIYGZNKPNNMAY-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPA is a morpholine derivative that has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine exerts its effects by interacting with specific targets in biological systems. In the case of its anticancer activity, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments is its versatility. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine can be used as a building block for the synthesis of various compounds, making it a useful tool in organic synthesis. Another advantage is its relatively low toxicity, making it a safe compound to work with in the lab.
However, there are also limitations to using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments. One of the limitations is its relatively low solubility in water, which can make it challenging to work with in aqueous systems. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in scientific research. One of the most significant directions is the development of new organic semiconductors based on 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine. These semiconductors have shown excellent performance in electronic devices and have the potential to revolutionize the field of organic electronics.
Another future direction is the development of new anticancer drugs based on 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has shown promising results in inhibiting the proliferation of cancer cells, and further research is needed to fully understand its mechanism of action and develop more effective drugs.
Conclusion:
In conclusion, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been synthesized using various methods and has shown promising results in various fields of research. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been used as a building block for the synthesis of organic semiconductors, as well as exhibiting anticancer, anti-inflammatory, and neuroprotective activity. While there are limitations to using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments, its versatility and relatively low toxicity make it a useful tool in scientific research. There are several future directions for the use of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in scientific research, including the development of new organic semiconductors and anticancer drugs.

Synthesis Methods

The synthesis of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine can be achieved using various methods. One of the most common methods is the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of a base catalyst. Both methods result in the formation of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has shown promising results in various fields of scientific research. One of the most significant applications of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is in the field of organic electronics. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in electronic devices such as organic field-effect transistors and organic photovoltaic cells.
Another significant application of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is in the field of medicinal chemistry. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(Z)-1-(2,6-dimethylmorpholin-4-yl)-2,3-diphenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-16-14-22(15-17(2)24-16)21(23)20(19-11-7-4-8-12-19)13-18-9-5-3-6-10-18/h3-13,16-17H,14-15H2,1-2H3/b20-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIYGZNKPNNMAY-MOSHPQCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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